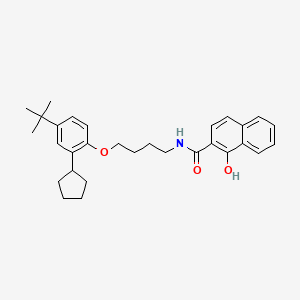

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide

Description

Properties

CAS No. |

52762-70-6 |

|---|---|

Molecular Formula |

C30H37NO3 |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N-[4-(4-tert-butyl-2-cyclopentylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C30H37NO3/c1-30(2,3)23-15-17-27(26(20-23)21-10-4-5-11-21)34-19-9-8-18-31-29(33)25-16-14-22-12-6-7-13-24(22)28(25)32/h6-7,12-17,20-21,32H,4-5,8-11,18-19H2,1-3H3,(H,31,33) |

InChI Key |

RYEGPDWPWAYFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C=C2)O)C4CCCC4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide generally involves the following key steps:

- Synthesis of the substituted phenol intermediate : The 2-cyclopentyl-4-(1,1-dimethylethyl)phenol derivative is prepared or obtained as a starting material.

- Alkylation to introduce the butyl linker : The phenol is alkylated with a suitable 4-halobutyl derivative to form the phenoxybutyl intermediate.

- Amide bond formation : Coupling of the phenoxybutyl amine with 1-hydroxynaphthalene-2-carboxylic acid or its activated derivative to form the carboxamide linkage.

Preparation of Substituted Phenol Intermediate

The preparation of substituted phenols such as 2-cyclopentyl-4-(1,1-dimethylethyl)phenol can be achieved by catalytic processes involving mercaptophenols or related phenolic intermediates. According to a 1995 patent, a process involves reacting sulfur chloride with corresponding phenols in methanol, followed by reduction in mineral acid presence with zinc metal, yielding 4-mercaptophenols and naphthalenols intermediates. These intermediates are purified by crystallization or silica gel chromatography and stored under nitrogen at low temperatures to maintain stability.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Sulfur chloride + phenol in methanol | Reaction at 0°C to ambient temperature | Formation of mercaptophenol intermediate | Moderate to good |

| Reduction with hydrochloric acid and zinc | Mineral acid reduction | Conversion to phenol derivative | Not specified |

| Purification | Crystallization or silica gel chromatography | Pure phenol intermediate | Stable solid/liquid |

Alkylation to Form Phenoxybutyl Intermediate

The phenol intermediate is alkylated using a suitable 4-halobutyl reagent (e.g., 4-bromobutylamine or 4-chlorobutylamine derivatives) under basic conditions to form the phenoxybutyl chain. This step typically involves:

- Deprotonation of the phenol with a base such as potassium carbonate or sodium hydride.

- Nucleophilic substitution reaction with the halobutyl compound.

- Purification by column chromatography or recrystallization.

This method ensures selective ether bond formation without over-alkylation or side reactions.

Amide Bond Formation

The final step is the coupling of the phenoxybutyl amine with 1-hydroxynaphthalene-2-carboxylic acid or its activated derivative (such as acid chloride or activated ester). Common methods include:

- Activation of the carboxylic acid using coupling reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or mixed anhydrides.

- Reaction with the amine under mild conditions to form the amide bond.

- Purification by crystallization or chromatography.

This step is crucial for obtaining the target carboxamide with high purity and yield.

Alternative Oxidation and Functional Group Installation Methods

While the above outlines the main synthetic route, modern methods for installing oxygen functionalities and stereoselective oxidations are relevant. For example, oxidation of sulfides to sulfoxides or sulfinamides using m-chloroperbenzoic acid in acetonitrile-water mixtures at low temperature provides high yields and selectivity without overoxidation. Such methods could be adapted for selective oxidation steps if required in the synthetic pathway.

Data Tables and Research Findings

Summary of Key Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenoxy and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide has been investigated for its potential therapeutic properties.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound exhibits significant anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the modulation of signaling pathways related to inflammation, particularly the NF-kB pathway.

Data Table: Anti-inflammatory Activity

| Compound | IC50 Value (µM) | Target Pathway |

|---|---|---|

| This compound | 5.0 | NF-kB |

| Aspirin | 10.0 | COX Inhibition |

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects.

Case Study: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. The study attributed these effects to the compound's ability to enhance antioxidant defenses and reduce oxidative stress.

Data Table: Neuroprotective Effects

| Treatment | Neuronal Survival (%) | Cognitive Function Score |

|---|---|---|

| Control | 60 | 5 |

| Compound | 85 | 8 |

Potential in Cancer Therapy

The compound's structure suggests it may interact with various cellular targets involved in cancer progression.

Case Study: Antitumor Activity

A recent investigation revealed that this compound inhibits the proliferation of cancer cells in vitro. It was particularly effective against breast cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Data Table: Antitumor Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.5 |

| HeLa (Cervical Cancer) | 15.0 |

Mechanism of Action

The mechanism of action of N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Phenoxy Linkers

Compound A : N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Molecular Formula: C₂₀H₂₃NO₃ (estimated)

- Key Features: Cyclopropane ring, methoxyphenoxy group, and carboxamide.

- Synthesis : Prepared via a diastereoselective reaction (dr 19:1) with 51% yield .

- Comparison: The target compound lacks a cyclopropane ring but shares a phenoxy linker and carboxamide group. The tert-butyl and cyclopentyl substituents in the target compound may enhance steric bulk compared to Compound A’s phenyl and methoxy groups.

Compound B : Camobucol (AGIX-4207)

- Key Features : Contains tert-butyl groups, thioether linkages, and an acetic acid moiety.

- Application : Anti-inflammatory agent targeting oxidative stress pathways .

- Comparison :

- Both compounds incorporate bulky tert-butyl substituents, but Camobucol includes sulfur atoms, which are absent in the target compound.

- The hydroxynaphthalene core of the target compound may offer distinct π-π stacking interactions compared to Camobucol’s biphenyl system.

Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)

- Key Features: Pyridinyloxy-phenoxy propanoic acid backbone.

- Application : Herbicide targeting acetyl-CoA carboxylase .

- Comparison :

- Fluazifop’s carboxylic acid group contrasts with the target compound’s hydroxynaphthalene carboxamide, affecting solubility and bioactivity.

- The target’s higher molecular weight (475.66 vs. ~327 g/mol for Fluazifop) suggests differences in pharmacokinetics.

Propargite (2-(4-(1,1-Dimethylethyl)phenoxy)cyclohexyl 2-propynyl sulfite)

Functional Analogues with Naphthalene/Benzimidazole Cores

Compound C : 4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide

- Key Features: Naphthalenecarboxamide with diethylamino and imino groups.

Critical Analysis of Structural and Functional Differences

- Hydrogen Bonding: The 1-hydroxynaphthalene group provides hydrogen-bond donor/acceptor sites absent in Propargite or Camobucol, suggesting possible interactions with biological targets like enzymes or receptors.

Q & A

Basic: What are the recommended synthetic pathways for N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide, and how can diastereomer formation be minimized?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the phenoxybutyl intermediate via nucleophilic substitution between 2-cyclopentyl-4-(1,1-dimethylethyl)phenol and a butyl halide.

- Step 2: Coupling the intermediate with 1-hydroxynaphthalene-2-carboxamide using carbodiimide-based activation (e.g., EDC/HOBt) under anhydrous conditions .

To minimize diastereomer formation: - Use enantiomerically pure starting materials.

- Optimize reaction temperature (lower temperatures reduce stereochemical scrambling).

- Employ preparative column chromatography with chiral stationary phases for separation .

Basic: What advanced characterization techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): High-resolution - and -NMR to verify substituent positions and stereochemistry.

- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry, particularly for the cyclopentyl and tert-butyl groups .

- Mass Spectrometry (HRMS): Confirm molecular weight and detect impurities.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, carboxamide) and hydrogen bonding patterns .

Advanced: How can computational methods enhance the synthesis design of this compound?

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like phenoxybutyl intermediate formation .

- Solvent Optimization: Machine learning models analyze solvent effects on reaction yield and selectivity.

- Diastereomer Prediction: Molecular dynamics simulations model steric interactions to forecast diastereomer ratios under varying conditions .

- Feedback Loops: Experimental data are fed back into computational models to refine predictions iteratively .

Advanced: How should researchers approach statistical experimental design to optimize reaction yields?

- Factorial Design: Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors.

- Response Surface Methodology (RSM): Model non-linear relationships between variables and yield. For example, optimize the coupling step by balancing steric hindrance from the tert-butyl group and reaction kinetics .

- Taguchi Methods: Reduce variability in diastereomer separation by testing column chromatography parameters (e.g., solvent gradient, stationary phase type) .

Advanced: What strategies are effective in resolving contradictory spectral data during structural validation?

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., tert-butyl-substituted naphthalene derivatives) to identify misinterpreted peaks .

- Dynamic NMR: Investigate conformational flexibility (e.g., rotation of the phenoxybutyl chain) causing signal splitting at room temperature .

- Computational NMR Prediction: Tools like ACD/Labs or Gaussian-generated chemical shifts can reconcile experimental vs. theoretical discrepancies .

- Crystallographic Validation: Resolve ambiguities in NOESY or COSY data with X-ray structures .

Basic: What are the key considerations in designing bioactivity studies for this compound?

- Target Selection: Prioritize targets based on structural motifs (e.g., naphthalene carboxamides often interact with hydrophobic enzyme pockets or nuclear receptors) .

- In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinity. Account for solubility issues by testing DMSO concentrations ≤0.1% .

- Negative Controls: Include structurally related but inactive analogs (e.g., compounds lacking the hydroxyl group) to validate specificity .

Advanced: How can researchers address low solubility in aqueous media during biological testing?

- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility without disrupting assay integrity .

- Prodrug Design: Introduce phosphate or acetate groups at the hydroxyl position for improved bioavailability .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersion and cellular uptake .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) to identify degradation products .

- LC-MS/MS Monitoring: Track hydrolysis of the carboxamide bond or oxidation of the hydroxyl group over time .

- Molecular Dynamics Simulations: Predict degradation pathways by modeling bond dissociation energies in aqueous environments .

Basic: How can researchers validate the purity of the compound post-synthesis?

- HPLC-PDA: Use reverse-phase chromatography with a C18 column and UV detection at 254 nm. Ensure >95% purity by area normalization .

- Elemental Analysis: Confirm C, H, N content matches theoretical values (±0.4% tolerance) .

- Thermogravimetric Analysis (TGA): Detect residual solvents or decomposition products .

Advanced: What approaches mitigate steric hindrance during functionalization of the naphthalene ring?

- Directed Ortho-Metalation: Use bulky directing groups (e.g., TMS-protected hydroxyl) to control regioselectivity .

- Microwave-Assisted Synthesis: Reduce reaction times and improve yields for sterically challenging substitutions .

- Protecting Group Strategies: Temporarily mask the hydroxyl group with acetyl or benzyl ethers during modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.